molecular formula C17H16O6 B1194793 Caffeic acid 3,4-Dihydroxyphenethyl ester

Caffeic acid 3,4-Dihydroxyphenethyl ester

Cat. No. B1194793
M. Wt: 316.3 g/mol
InChI Key: CCHKZGVRIOKSEE-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caffeic acid 3,4-Dihydroxyphenethyl ester is a natural product found in Teucrium polium and Teucrium japonicum with data available.

Scientific Research Applications

Synthesis and Biological Evaluation

Caffeic acid 3,4-dihydroxyphenethyl ester has been synthesized with high yield through Knoevenagel condensation, demonstrating significant cytotoxicity against a 56-cell-line panel and notable free-radical-scavenging activity (Zhang, Xiao, Chen, & Lian, 2010).

Chemistry and Biological Activities

This compound is a key water-soluble component of Salvia miltiorrhiza, exhibiting a variety of biological activities like antioxidant, anti-ischemia reperfusion, anti-thrombosis, and anti-hypertension properties (Jiang, Lau, Hon, Mak, Woo, & Fung, 2005).

Antiradical/Antioxidant Activities

Caffeic acid phenethyl ester and its analogues show potent antiradical and antioxidant effects, with variations in efficacy depending on the presence of double bonds and the distance between the carbonyl and aromatic systems (LeBlanc, Paré, Jean‐François, Hébert, Surette, & Touaibia, 2012).

Antitumor Activity and Pharmacokinetics

It exhibits potent in vivo anticancer efficacy and distinct pharmacokinetic and metabolic characteristics. Its rapid distribution to organs and hydrolysis to anticancer agents like caffeic acid and hydroxytyrosol highlight its potential in cancer treatment (Guo, Shen, Tong, Zhang, Wu, He, Yu, Ye, Zou, Zhang, & Lian, 2013).

Biosynthetic Engineering

Bacterial platforms have been engineered for the biosynthesis of caffeic acid derived phenethyl esters and amides, expanding capabilities for producing these compounds from renewable sources (Wang, Mahajani, Jackson, Yang, Chen, Ferreira, Lin, & Yan, 2017).

Antileukemic Effect

Caffeic acid 3,4-dihydroxyphenethyl ester shows high activity against leukemia cells, indicating its potential as a novel c-Myc inhibitor with unique mechanisms of action (Tang, Xie, Shi, Xin, Zheng, Zhang, Zhang, & Lian, 2020).

Immunomodulatory Effects

Its major constituent, CAPE, has been shown to enhance survival in nematodes infected with fungal pathogens, indicating its immunomodulatory potential (Coleman, Komura, Munro, Wu, Busanelli, Koehler, Thomas, Wagner, Holson, & Mylonakis, 2016).

Therapeutic Applications in Inflammation and Cancer

Caffeic acid phenethyl ester targets various transcription factors and has shown therapeutics in inflammation and cancer, warranting further clinical studies (Murtaza, Sajjad, Mehmood, Shah, & Siddiqi, 2014).

properties

Product Name

Caffeic acid 3,4-Dihydroxyphenethyl ester

Molecular Formula

C17H16O6

Molecular Weight

316.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C17H16O6/c18-13-4-1-11(9-15(13)20)3-6-17(22)23-8-7-12-2-5-14(19)16(21)10-12/h1-6,9-10,18-21H,7-8H2/b6-3+

InChI Key

CCHKZGVRIOKSEE-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=C(C=C1CCOC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CCOC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

synonyms

teucrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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